molecular formula C17H15N B3587991 2-(2,5-dimethylphenyl)quinoline

2-(2,5-dimethylphenyl)quinoline

Cat. No.: B3587991
M. Wt: 233.31 g/mol
InChI Key: XLKRTIKIQUGWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylphenyl)quinoline is a heterocyclic aromatic compound featuring a quinoline backbone substituted at the 2-position with a 2,5-dimethylphenyl group. The quinoline moiety consists of a benzene ring fused to a pyridine ring, conferring unique electronic and steric properties. The 2,5-dimethylphenyl substituent introduces lipophilic and electron-donating methyl groups at the ortho and para positions relative to the quinoline attachment.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-12-7-8-13(2)15(11-12)17-10-9-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKRTIKIQUGWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For instance, 2,5-dimethylbenzaldehyde can be reacted with aniline under acidic conditions to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to make the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2,5-Dimethylphenyl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating infectious diseases and cancer.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Electronic Properties

The position and electronic nature of substituents on the phenyl ring critically influence activity and physicochemical properties:

  • 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl : In N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, 2,5-dimethylphenyl derivatives exhibited strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), comparable to 3,5-dimethylphenyl analogs. This suggests ortho/para methyl groups enhance lipophilicity and steric bulk, facilitating membrane penetration in chloroplasts .
  • Methyl vs. Methoxy Substituents: Replacing methyl with methoxy groups (e.g., 4-[2-(2,5-dimethoxyphenyl)ethenyl]quinoline) introduces electron-donating effects, lowering acidity (predicted pKa = 5.2) and increasing boiling point (472.2°C) due to hydrogen bonding and polarity .

Table 1: Substituent Effects on PET-Inhibiting Activity

Compound Class Substituent Position IC₅₀ (µM) Key Property Influence
N-(2,5-dimethylphenyl)carboxamide 2,5-dimethyl ~10 High lipophilicity, steric bulk
N-(3,5-dimethylphenyl)carboxamide 3,5-dimethyl ~10 Symmetric substitution enhances binding
N-(2,5-difluorophenyl)carboxamide 2,5-difluoro ~10 Electron-withdrawing groups improve PET inhibition

Physicochemical Properties

Table 2: Physical Properties of Quinoline Derivatives

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
4-[2-(2,5-Dimethoxyphenyl)ethenyl]quinoline 291.34 472.2 1.174 5.20
2-[2-(4-(2,5-Dimethylphenyl)piperazinyl)ethyl]quinoline 353.49 (C₂₃H₂₇N₃) N/A N/A N/A
  • Thermal Stability: Higher boiling points in methoxy-substituted quinolines (e.g., 472.2°C) reflect stronger intermolecular forces compared to methylated analogs .

Q & A

Q. What are the established synthetic routes for 2-(2,5-dimethylphenyl)quinoline, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Vilsmeier-Haack formylation to construct the quinoline core. For derivatives, carbonyl chloride intermediates (e.g., this compound-4-carbonyl chloride) are pivotal, as seen in Combi-Blocks catalog entries . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also employed for introducing aryl groups, as demonstrated in the synthesis of analogous quinoline derivatives using PdCl₂(PPh₃)₂ . Key intermediates include 2,5-dimethylbenzene derivatives and pre-functionalized quinoline precursors.

Q. How is this compound characterized structurally, and what techniques are most reliable?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, monoclinic systems (e.g., space group P2₁/c, a = 6.9534 Å, b = 13.0762 Å) provide precise bond lengths and angles . Complementary techniques include ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation. Discrepancies in spectral data should be resolved by cross-referencing with crystallographic data .

Q. What are common reactions used to modify the this compound scaffold?

  • Methodological Answer : Electrophilic substitution at the quinoline ring’s C-4 position is common due to its electron-deficient nature. Reactions include:
  • Carbonyl chloride formation : Reacting with SOCl₂ to yield acyl chlorides for further derivatization (e.g., hydrazides, amides) .
  • Nucleophilic aromatic substitution : Chlorinated derivatives (e.g., 4-chloro-2,5-dimethylquinoline) allow substitution with amines or alkoxides .
  • Cross-coupling : Pd-mediated reactions introduce aryl/heteroaryl groups at specific positions .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing polysubstituted this compound derivatives be addressed?

  • Methodological Answer : Regioselectivity is controlled via directing groups and catalyst choice. For example:
  • Ortho/para directors : Electron-donating groups (e.g., methyl) on the phenyl ring direct electrophiles to specific positions .
  • Catalytic systems : Pd/PCy₃ mixtures enhance selectivity in cross-couplings, as shown in the synthesis of 4-aminoquinolines .
  • Temperature/solvent effects : Polar aprotic solvents (DMF, DMSO) and elevated temperatures favor kinetic vs. thermodynamic products .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
  • Variable-temperature NMR : Identifies conformational equilibria .
  • SC-XRD validation : Correlates observed NMR shifts with solid-state structures (e.g., confirming substituent orientation via dihedral angles) .
  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate proposed structures .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • In vitro assays : Enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s research) using Ellman’s method .
  • Cellular models : Cytotoxicity screening (MTT assay) against cancer cell lines .
  • Structure-activity relationship (SAR) : Modifying substituents (e.g., electron-withdrawing groups at C-4) to enhance binding affinity .

Q. How can computational modeling predict the physicochemical or pharmacological properties of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Screens interactions with target proteins (e.g., β-amyloid for Alzheimer’s) using crystallographic data .
  • QSAR models : Correlates substituent parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethylphenyl)quinoline
Reactant of Route 2
Reactant of Route 2
2-(2,5-dimethylphenyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.